(1R)-1-(4-bromo-3-methylphenyl)ethan-1-amine hydrochloride
Description
Properties
IUPAC Name |
(1R)-1-(4-bromo-3-methylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-6-5-8(7(2)11)3-4-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQFKYGGAVQXAW-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H](C)N)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-bromo-3-methylphenyl)ethan-1-amine hydrochloride typically involves the bromination of 4-methylacetophenone followed by reductive amination. The process can be summarized as follows:
Bromination: 4-methylacetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-3-methylacetophenone.
Reductive Amination: The brominated product is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to form (1R)-1-(4-bromo-3-methylphenyl)ethan-1-amine.
Hydrochloride Formation: The final step involves converting the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-bromo-3-methylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium amide (NaNH₂).
Major Products
Oxidation: 4-bromo-3-methylbenzoic acid or 4-bromo-3-methylbenzaldehyde.
Reduction: 3-methylphenylethanamine.
Substitution: Various substituted phenylethanamines depending on the nucleophile used.
Scientific Research Applications
(1R)-1-(4-bromo-3-methylphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(4-bromo-3-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.
Uniqueness
(1R)-1-(4-bromo-3-methylphenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial effects, this compound is more versatile and finds applications in various fields of research.
Biological Activity
(1R)-1-(4-bromo-3-methylphenyl)ethan-1-amine hydrochloride, also known as a chiral amine compound, has garnered attention in various scientific fields due to its potential biological activities. This article aims to explore the compound's pharmacological properties, mechanisms of action, and relevant case studies while providing comprehensive data and insights from diverse sources.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 265.56 g/mol. Its structure features a bromine atom and a methyl group on a phenyl ring, contributing to its unique chemical reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 265.56 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating neurotransmission and influencing various biochemical pathways.
Potential Molecular Targets:
- Dopamine Receptors: Similar compounds have shown agonistic effects on dopamine receptors, particularly D3 receptors, which are implicated in neuropsychiatric disorders.
- Enzymatic Activity: The presence of hydroxyl and amino groups allows for hydrogen bonding, potentially influencing enzyme kinetics.
Biological Activity Studies
Research has demonstrated that this compound exhibits significant biological activities. The following table summarizes key findings from studies on this compound:
| Study Focus | Findings |
|---|---|
| Dopamine Receptor Agonism | Identified as a selective D3 receptor agonist in high-throughput screening studies. |
| Pharmacokinetics | Favorable absorption characteristics; one analog showed 74% bioavailability in mouse models. |
| Enzymatic Interaction | Influences enzyme kinetics related to neurotransmission pathways. |
Case Studies
Several case studies have highlighted the potential applications of this compound in pharmacology:
- Dopamine Receptor Studies:
-
Pharmacokinetic Analysis:
- Research on pharmacokinetics indicated that compounds with similar structures exhibited favorable absorption profiles, with one analog demonstrating a bioavailability of 74% in mouse models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
